ATN-161: A Technical Guide to its Anti-Angiogenic Mechanism of Action
ATN-161: A Technical Guide to its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to several integrins, most notably α5β1.[1][2] Derived from the synergy domain of fibronectin, ATN-161 has demonstrated significant anti-angiogenic properties in a range of preclinical models and has been evaluated in clinical trials.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which ATN-161 inhibits angiogenesis, detailing its interaction with endothelial cell integrins and the subsequent impact on downstream signaling pathways. The guide includes a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the critical signaling cascades and experimental workflows.
Core Mechanism of Action: Integrin Antagonism
ATN-161's primary mechanism of action is the antagonism of integrin α5β1, a key receptor on activated endothelial cells that plays a crucial role in angiogenesis.[1] Unlike many other integrin inhibitors, ATN-161 is not based on the RGD (arginine-glycine-aspartate) sequence and does not function by blocking cell adhesion. Instead, it is a noncompetitive inhibitor that binds to the beta subunit of several integrins, including α5β1 and αvβ3. This binding is thought to lock the integrin in an inactive conformation, thereby inhibiting integrin-dependent signaling.
The interaction of ATN-161 with the β1 integrin subunit is crucial for its anti-angiogenic effects. The free cysteine thiol in ATN-161 is hypothesized to form a disulfide bond with the integrin target, leading to a durable suppression of its function. This inhibition of integrin signaling disrupts the essential processes of endothelial cell migration, proliferation, and tube formation, which are all critical for the development of new blood vessels.
Downstream Signaling Pathways Modulated by ATN-161
The binding of ATN-161 to integrin α5β1 initiates a cascade of intracellular events that collectively suppress angiogenesis. The key signaling pathways affected are the Nuclear Factor-kappa B (NF-κB), Focal Adhesion Kinase (FAK), and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Pathway
ATN-161 has been shown to strongly inhibit the activation of the NF-κB signaling pathway in endothelial cells. NF-κB is a critical transcription factor that regulates the expression of various genes involved in inflammation and angiogenesis, including Matrix Metalloproteinases (MMPs). By preventing the activation of NF-κB, ATN-161 leads to the downregulation of MMP-2 and MMP-9, enzymes that are essential for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation.
Modulation of FAK and MAPK Signaling
ATN-161 also impacts the FAK and MAPK signaling pathways, which are crucial for endothelial cell survival and proliferation. While ATN-161 does not directly inhibit the proliferation of some cancer cell lines in vitro, its anti-angiogenic effect in vivo is partly attributed to the modulation of these pathways in endothelial cells. ATN-161 has been observed to inhibit the phosphorylation of MAPK, a key step in this signaling cascade. The simultaneous inhibition of both MAPK and FAK signaling is thought to be necessary for the full anti-proliferative and pro-apoptotic effects of ATN-161 on endothelial cells.
Quantitative Data from Preclinical and Clinical Studies
The anti-angiogenic efficacy of ATN-161 has been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of ATN-161 on Endothelial Cells
| Assay Type | Cell Line | Treatment | Concentration | Outcome | Reference |
| Cell Migration | hCECs | ATN-161 | 100 nM - 100 µM | Dose-dependent decrease in VEGF-induced migration | |
| Tube Formation | hCECs | ATN-161 | 100 nM - 100 µM | Inhibition of VEGF-induced capillary tube formation | |
| Cell Proliferation | hCECs | ATN-161 | Up to 100 µM | No significant effect on VEGF-induced proliferation | |
| MAPK Phosphorylation | MDA-MB-231 | ATN-161 | 20 µM | Maximal inhibition after 30 minutes |
Table 2: In Vivo Efficacy of ATN-161 in Angiogenesis Models
| Model | Animal | Treatment | Dose | Outcome | Reference |
| Laser-Induced CNV | Rat | Intravitreal ATN-161 | 1 µg/µL | Significant decrease in CNV leakage and area | |
| Oxygen-Induced Retinopathy (OIR) | Mouse | Intravitreal ATN-161 | 0.1, 1.0, 10 µg/µL | Significant reduction in retinal neovascularization | |
| Matrigel Plug | Mouse | Systemic ATN-161 | 1-10 mg/kg | U-shaped dose-response inhibition of angiogenesis | |
| Colorectal Liver Metastases | Mouse | ATN-161 + 5-FU | 100 mg/kg | Significant reduction in tumor burden and microvessel density |
Table 3: Pharmacokinetics from Phase 1 Clinical Trial in Solid Tumors
| Dose Level (mg/kg) | Number of Patients | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) |
| 1.0 | 3 | 2,870 ± 1,160 | 2,980 ± 1,190 | 3.2 ± 1.1 |
| 2.0 | 3 | 6,330 ± 1,800 | 6,180 ± 1,850 | 3.9 ± 1.2 |
| 4.0 | 3 | 12,100 ± 3,630 | 12,500 ± 3,750 | 4.1 ± 1.2 |
| 8.0 | 4 | 29,800 ± 8,940 | 31,100 ± 9,330 | 4.5 ± 1.4 |
| 16.0 | 6 | 65,400 ± 19,620 | 70,200 ± 21,060 | 5.0 ± 1.5 |
Data presented as mean ± S.D.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Endothelial Cell Migration Assay (Boyden Chamber)
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Cell Culture: Human choroidal endothelial cells (hCECs) are cultured to 70% confluence and then serum-starved for 30 minutes.
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Chamber Preparation: The lower chamber of a Boyden chamber is filled with endothelial cell medium containing 20 ng/mL VEGF as a chemoattractant.
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Cell Seeding: hCECs are seeded in the upper chamber in serum-free medium.
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Treatment: ATN-161 is added to the upper chamber at various concentrations (e.g., 100 nM to 100 µM).
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Incubation: The chamber is incubated for a specified time (e.g., 8-24 hours) to allow for cell migration through the porous membrane separating the chambers.
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Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Capillary Tube Formation Assay
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Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 60 minutes.
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Cell Seeding: hCECs are seeded onto the Matrigel-coated wells in medium containing 20 ng/mL VEGF.
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Treatment: ATN-161 is added to the wells at various concentrations (e.g., 100 nM to 100 µM).
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Incubation: The plate is incubated for a period sufficient for tube formation (e.g., 18 hours).
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Visualization and Quantification: The formation of capillary-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points.
In Vivo Matrigel Plug Assay
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Matrigel Preparation: On ice, Matrigel is mixed with heparin, fibroblast growth factor-2 (FGF-2; e.g., 800 ng/mL), and vascular endothelial growth factor (VEGF; e.g., 300 ng/mL).
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Injection: The Matrigel mixture is subcutaneously injected into the flank of mice.
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Treatment: ATN-161 is administered systemically (e.g., intravenously or intraperitoneally) at various doses (e.g., 0.025-150 mg/kg).
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Plug Excision: After a set period (e.g., 7-14 days), the Matrigel plugs are excised.
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Analysis: The plugs are processed for histological analysis. Angiogenesis is quantified by staining for endothelial cell markers (e.g., CD31 or CD34) and measuring the microvessel density.
Western Blot Analysis for Signaling Proteins
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Cell Lysis: Endothelial cells are treated with ATN-161 for a specified duration, then lysed to extract total protein.
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Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., Bradford assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phosphorylated MAPK, total MAPK, β-actin).
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Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Quantification: The intensity of the protein bands is quantified using densitometry and normalized to a loading control (e.g., β-actin).
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: ATN-161 signaling cascade in endothelial cells.
Caption: Experimental workflow for the tube formation assay.
Conclusion
ATN-161 represents a promising anti-angiogenic agent with a distinct mechanism of action centered on the non-RGD-dependent antagonism of integrin α5β1. Its ability to disrupt key signaling pathways in endothelial cells, leading to the inhibition of cell migration and tube formation, and the induction of apoptosis, underscores its therapeutic potential in diseases characterized by pathological angiogenesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of ATN-161 and similar integrin-targeting compounds.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
